molecular formula C59H89N13O20 B612462 pep2-SVKE CAS No. 1315378-76-7

pep2-SVKE

Cat. No.: B612462
CAS No.: 1315378-76-7
M. Wt: 1300.43
InChI Key: AHURAWWDQDDHNP-OIKDQGPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pep2-SVKE is inactive control peptide analog of pep2-SVKI, and an inhibitor peptide that corresponds the C-terminus of the GluA2 AMPA receptor subunit.

Scientific Research Applications

Scientific Research Applications

  • Neuroscience Studies :
    • Control for Peptide Inhibition : In experiments where Pep2-SVKI is used to inhibit GluA2 interactions, Pep2-SVKE serves as a baseline to evaluate changes in synaptic transmission without the confounding effects of PDZ disruption.
    • Understanding Synaptic Plasticity : By comparing results from experiments using both peptides, researchers can better understand how alterations in AMPA receptor trafficking influence long-term potentiation and long-term depression.
  • Pharmacological Investigations :
    • Drug Development : The characterization of this compound aids in the development of new pharmacological agents targeting AMPA receptors by providing insights into how these receptors can be modulated without disrupting critical protein interactions.
  • Behavioral Studies :
    • Addiction Research : In studies examining drug-seeking behavior, this compound has been used to assess the role of AMPA receptor trafficking in addiction pathways without influencing the underlying mechanisms that lead to reinstatement of drug-seeking behavior.

Case Study 1: Role in Addiction Mechanisms

In a study investigating cocaine-induced reinstatement of drug-seeking behavior, researchers microinjected either Pep2-SVKI or this compound into the nucleus accumbens. The results indicated that while Pep2-SVKI significantly affected glutamate transmission and reinstatement behavior, this compound did not alter these parameters, confirming its role as a control peptide .

Case Study 2: Synaptic Transmission Analysis

Another study utilized synaptosomes treated with either Pep2-SVKI or this compound to analyze AMPA receptor-mediated glutamate release. The findings demonstrated that only the active peptide (Pep2-SVKI) enhanced glutamate release, further validating the use of this compound as a non-active control in synaptic studies .

Summary Table: Biological Activities and Effects

Biological ActivityEffectMechanism
Control for PDZ InteractionNo effect on GluA2 bindingDoes not disrupt GluA2-PICK1 interaction
Baseline for Synaptic Transmission StudiesProvides comparative dataAllows differentiation between active and inactive peptides
Assessment in Drug-Seeking BehaviorNo influence on reinstatementServes as a control in behavioral experiments

Properties

CAS No.

1315378-76-7

Molecular Formula

C59H89N13O20

Molecular Weight

1300.43

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C59H89N13O20/c1-7-31(6)49(58(90)65-38(19-21-45(78)79)53(85)69-42(28-73)55(87)72-47(29(2)3)56(88)64-37(10-8-9-23-60)52(84)66-39(59(91)92)20-22-46(80)81)70-44(77)27-63-51(83)40(25-33-13-17-35(75)18-14-33)68-57(89)48(30(4)5)71-54(86)41(26-43(62)76)67-50(82)36(61)24-32-11-15-34(74)16-12-32/h11-18,29-31,36-42,47-49,73-75H,7-10,19-28,60-61H2,1-6H3,(H2,62,76)(H,63,83)(H,64,88)(H,65,90)(H,66,84)(H,67,82)(H,68,89)(H,69,85)(H,70,77)(H,71,86)(H,72,87)(H,78,79)(H,80,81)(H,91,92)/t31-,36-,37-,38-,39-,40-,41-,42-,47-,48-,49-/m0/s1

InChI Key

AHURAWWDQDDHNP-OIKDQGPWSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Appearance

White lyophilised solid

Purity

>98 %

sequence

YNVYGIESVKE

storage

-20°C

Origin of Product

United States

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